2-(4-Propylphenoxy)ethane-1-sulfonyl chloride

Catalog No.
S14053857
CAS No.
M.F
C11H15ClO3S
M. Wt
262.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Propylphenoxy)ethane-1-sulfonyl chloride

Product Name

2-(4-Propylphenoxy)ethane-1-sulfonyl chloride

IUPAC Name

2-(4-propylphenoxy)ethanesulfonyl chloride

Molecular Formula

C11H15ClO3S

Molecular Weight

262.75 g/mol

InChI

InChI=1S/C11H15ClO3S/c1-2-3-10-4-6-11(7-5-10)15-8-9-16(12,13)14/h4-7H,2-3,8-9H2,1H3

InChI Key

UGIPQBSJBWYOGG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCCS(=O)(=O)Cl

2-(4-Propylphenoxy)ethane-1-sulfonyl chloride is an organosulfur compound characterized by the presence of a sulfonyl chloride functional group attached to a propylphenoxyethane structure. Its molecular formula is C12H15ClO2SC_{12}H_{15}ClO_2S, and it has a molecular weight of approximately 250.76 g/mol. This compound appears as a pale yellow solid and is sensitive to moisture, necessitating careful storage conditions to maintain stability.

The sulfonyl chloride group in this compound makes it highly reactive, allowing it to participate in various nucleophilic substitution reactions, where the chloride ion can be displaced by nucleophiles such as amines or alcohols. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry.

2-(4-Propylphenoxy)ethane-1-sulfonyl chloride readily undergoes nucleophilic substitution reactions due to its sulfonyl chloride functionality. Typical reactions include:

  • Formation of Sulfonamides: When reacted with primary or secondary amines, it forms sulfonamides through the displacement of the chloride ion.
    RNH2+RSO2ClRSO2NR+HClRNH_2+R'SO_2Cl\rightarrow R'SO_2NR+HCl
  • Formation of Sulfonates: It can react with alcohols to form sulfonate esters, which are valuable intermediates in organic synthesis.
    ROH+RSO2ClRSO2OR+HClROH+R'SO_2Cl\rightarrow R'SO_2OR+HCl

These reactions highlight the compound's utility in synthesizing more complex molecules in pharmaceutical and agrochemical industries.

Research into the biological activity of 2-(4-Propylphenoxy)ethane-1-sulfonyl chloride indicates potential applications in drug development, particularly as a precursor for biologically active sulfonamides. Sulfonamides are known for their antibacterial properties and are utilized in various therapeutic contexts. The compound's ability to modify biological pathways through its reactive groups makes it a candidate for further investigation in pharmacology.

The synthesis of 2-(4-Propylphenoxy)ethane-1-sulfonyl chloride typically involves several steps:

  • Preparation of the Phenol Intermediate: The starting material, 4-propylphenol, is reacted with ethylene oxide to form the corresponding ether.
  • Sulfonation: The ether compound is then treated with chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group, forming the sulfonic acid derivative.
  • Chlorination: Finally, the sulfonic acid derivative is converted to the sulfonyl chloride by treatment with thionyl chloride or oxalyl chloride.

This multi-step synthesis requires precise control over reaction conditions to maximize yield and minimize by-products.

2-(4-Propylphenoxy)ethane-1-sulfonyl chloride has several applications:

  • Pharmaceutical Intermediates: It serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting bacterial infections.
  • Agrochemicals: The compound can be utilized in developing herbicides and pesticides due to its reactivity and ability to form sulfonamide derivatives that may exhibit herbicidal properties.
  • Chemical Synthesis: It acts as a reagent in organic synthesis, facilitating the formation of complex molecules through nucleophilic substitution reactions.

Interaction studies involving 2-(4-Propylphenoxy)ethane-1-sulfonyl chloride focus on its reactivity with biological molecules such as proteins and nucleic acids. These studies are essential for understanding how this compound can influence biological pathways or serve as a precursor for drug development. For instance, research has shown that sulfonyl chlorides can modify amino acids in proteins, potentially altering their function and activity.

Several compounds share structural similarities with 2-(4-Propylphenoxy)ethane-1-sulfonyl chloride. Below is a comparison highlighting their unique features:

Compound NameStructureUnique Features
2-(4-Methoxyphenoxy)ethane-1-sulfonyl chlorideStructureContains a methoxy group instead of propyl
2-(4-Chlorophenyl)ethane-1-sulfonyl chlorideStructureFeatures a chlorine atom instead of a propyl group
4-Methylbenzenesulfonyl chlorideStructureA simpler structure without the ethane linkage

These compounds differ primarily in their substituents and functional groups, which significantly affect their chemical reactivity and biological properties. The presence of the propyl group in 2-(4-Propylphenoxy)ethane-1-sulfonyl chloride may enhance its lipophilicity compared to others, influencing its pharmacokinetic properties.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

262.0430432 g/mol

Monoisotopic Mass

262.0430432 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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